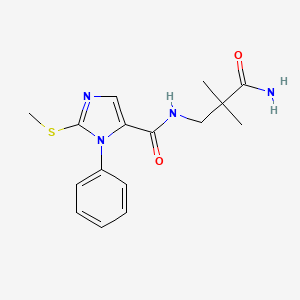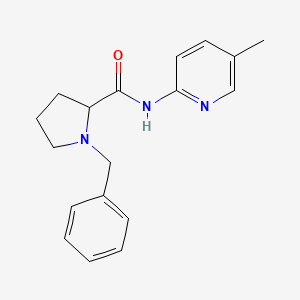![molecular formula C11H19N3O B7565765 2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7565765.png)
2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,5-Dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMXAA and ASA404, and it has been found to exhibit promising anti-cancer and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of DMXAA is not fully understood, but it is believed to involve the activation of the stimulator of interferon genes (STING) pathway. This pathway is responsible for the production of type I interferons, which play a crucial role in the immune response against cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to induce several biochemical and physiological effects in vivo. It increases the production of cytokines such as TNF-α and IFN-γ, which are involved in the immune response against cancer cells. DMXAA also inhibits the growth of tumor blood vessels, leading to tumor starvation and subsequent cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DMXAA is its ability to induce tumor regression by activating the immune system. This makes it a promising candidate for cancer immunotherapy. However, DMXAA has some limitations in lab experiments, including its low solubility in water and its instability in acidic conditions.
Zukünftige Richtungen
There are several potential future directions for DMXAA research. One area of interest is the development of new formulations and delivery methods to improve its solubility and stability. Another direction is the investigation of DMXAA's potential applications in combination with other cancer treatments such as chemotherapy and radiation therapy. Additionally, further studies are needed to understand the exact mechanism of action of DMXAA and to identify biomarkers that can predict its efficacy in cancer treatment.
Synthesemethoden
The synthesis of DMXAA involves the reaction between 3,5-dimethylpiperidin-1-amine and 5-methyl-1,2,4-oxadiazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure DMXAA.
Wissenschaftliche Forschungsanwendungen
DMXAA has been extensively studied for its potential applications in cancer treatment. It has been found to induce tumor regression by activating the immune system and increasing the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). DMXAA has also been shown to inhibit the growth of tumor blood vessels, leading to tumor starvation and subsequent cell death.
Eigenschaften
IUPAC Name |
2-[(3,5-dimethylpiperidin-1-yl)methyl]-5-methyl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-8-4-9(2)6-14(5-8)7-11-13-12-10(3)15-11/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMDNISBVQOHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NN=C(O2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-4-(4-methylpyrazol-1-yl)benzamide](/img/structure/B7565698.png)

![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)

![N-cyclopropyl-2-[4-(2-methyl-1H-indol-3-yl)piperidin-1-yl]acetamide](/img/structure/B7565726.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)
![(6-Imidazol-1-ylpyridin-3-yl)-[4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]methanone](/img/structure/B7565773.png)
![methyl 3-(1H-pyrrolo[2,3-b]pyridin-3-ylsulfonylamino)thiophene-2-carboxylate](/img/structure/B7565775.png)

![2-(difluoromethoxy)-N-[[1-(4-methylsulfonylphenyl)tetrazol-5-yl]methyl]aniline](/img/structure/B7565798.png)
![1-[2-(2,5-Dimethylphenyl)-2-oxoethyl]-3-(1-phenylethyl)imidazolidine-2,4,5-trione](/img/structure/B7565799.png)